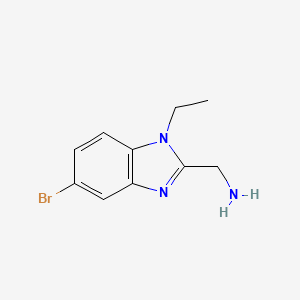
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine
Übersicht
Beschreibung
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C10H12BrN3
- Molecular Weight : 240.13 g/mol
- CAS Number : 1183776-28-4
The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in cancer therapy. Its structure allows it to inhibit specific kinases and receptors implicated in tumor growth and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:
- Inhibition of Tumor Cell Growth : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative properties.
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, with flow cytometry analyses showing G2/M phase arrest and subsequent apoptosis.
Study 2: Kinase Inhibition
Another study highlighted the compound's ability to selectively inhibit kinases involved in cancer progression. It was found to inhibit CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC with varying degrees of potency. The most notable inhibition was observed with IC50 values as low as 8.3 nM against specific targets .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that the bromine substitution at the 5-position of the benzodiazole ring is crucial for its biological activity. Variations in substituents can significantly alter the compound's potency and selectivity towards different biological targets.
Eigenschaften
IUPAC Name |
(5-bromo-1-ethylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-2-14-9-4-3-7(11)5-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZWQIWJJVFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















